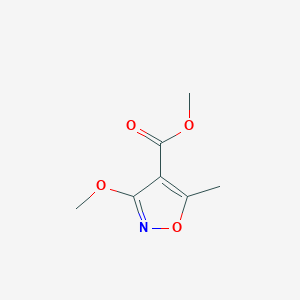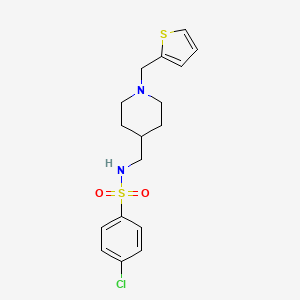![molecular formula C13H8N4 B2923089 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 72860-56-1](/img/structure/B2923089.png)
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Descripción general
Descripción
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a] pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been synthesized through various reactions, demonstrating significant applications in the field of antibacterial activity. For instance, a study detailed the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial effectiveness (Rostamizadeh et al., 2013). Additionally, the synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives have been explored, with some compounds showing excellent in vitro antitumor activity against specific cell lines, alongside high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Novel Ring Systems and Derivatives
Innovative synthetic methods have led to the creation of novel ring systems incorporating this compound. For example, a concise and efficient approach has been reported for synthesizing tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and related pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives (Abdelhamid et al., 2020). These novel compounds broaden the scope of potential applications in various scientific fields.
Electrophilic Substitutions and Complex Syntheses
Studies have also delved into the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These reactions led to the creation of derivatives that could be significant in further scientific research (Atta, 2011). Additionally, microwave-assisted multicomponent synthesis methods have been developed for similar derivatives, contributing to the field of green chemistry and offering insights into the synthetic versatility of these compounds (Divate & Dhongade-Desai, 2014).
Corrosion Inhibition in Industrial Applications
Research has also explored the use of pyrazolo[1,5-a]pyrimidine derivatives in industrial applications, particularly as corrosion inhibitors in cooling water systems. This application is vital for maintaining the integrity of industrial machinery and infrastructure (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Antimicrobial Activity and Deep Eutectic Solvents
The use of deep eutectic solvents (DES) in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, highlighting an environmentally friendly approach with high yields. The antimicrobial activity of these compounds further underscores their potential in medical and pharmaceutical research (Deshmukh, Dingore, Gaikwad, & Jachak, 2016).
Mecanismo De Acción
Target of Action
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex compound with multiple potential targets. It has been found to have significant inhibitory activity against the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, playing a vital role in B-cell maturation and function .
Mode of Action
The compound interacts with its target, BTK, by binding to the enzyme’s active site, thereby inhibiting its function . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B-cell function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the B-cell antigen receptor signaling pathway . By inhibiting BTK, the compound disrupts this pathway, potentially affecting B-cell maturation and function .
Result of Action
The inhibition of BTK by this compound can lead to changes in B-cell function . This could potentially result in altered immune responses, making the compound of interest for the treatment of diseases involving B-cells .
Direcciones Futuras
The synthetic transformations involving the PP motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Análisis Bioquímico
Biochemical Properties
It has been found to be involved in the Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo . This reaction is highly enantioselective and provides an efficient approach for the synthesis of chiral 4,5,6,7-tetrahydropyrazolo .
Cellular Effects
Some compounds with similar structures have shown cytotoxicity against breast cancer cell lines
Molecular Mechanism
It is known to be involved in the Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo
Propiedades
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-11-9-16-17-12(6-7-15-13(11)17)10-4-2-1-3-5-10/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMLAZQABXLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)


![3-[(4-Fluorophenyl)thio]propan-1-amine hydrochloride](/img/structure/B2923019.png)
![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2923022.png)


![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)